![molecular formula C16H14FN3O2S B2969948 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897480-15-8](/img/structure/B2969948.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
is a chemical compound that has been studied for its potential therapeutic properties . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . Chemical shifts are given in relative ppm and are referenced to tetramethylsilane (TMS) as an internal standard .Scientific Research Applications
Antipsychotic Potential and Serotonin Receptor Affinity
A study explored conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential antipsychotic applications. These compounds, including derivatives with similar structural features to the compound , showed selectivity for 5-HT(2A) receptors, indicating their potential in treating psychotic disorders (Raviña et al., 2000).
Antiproliferative Activity and Structural Characterization
Another research focused on synthesizing and evaluating a novel bioactive heterocycle for its antiproliferative activity. The compound, closely related structurally to "(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone," was characterized using various spectroscopic methods, and its molecular structure was confirmed through X-ray diffraction studies. This highlights its potential use in developing cancer treatments by inhibiting cell proliferation (Prasad et al., 2018).
Corrosion Inhibition
Research on the corrosion inhibition of mild steel in an acidic medium using organic inhibitors includes compounds with structural similarities to the target compound. These studies indicate that such compounds can significantly increase corrosion resistance, suggesting their application in materials science and engineering to enhance the durability of metals (Singaravelu et al., 2022).
Antimicrobial Activity
Studies on new pyridine derivatives, including compounds with benzothiazolyl groups, demonstrated variable and modest antimicrobial activity against bacterial and fungal strains. This indicates the potential of structurally similar compounds for use in developing new antimicrobial agents to combat resistant infections (Patel et al., 2011).
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial activity, showcasing their potential in treating tuberculosis. This research signifies the importance of such compounds in medicinal chemistry for developing novel therapeutic agents against mycobacterial infections (Pancholia et al., 2016).
Mechanism of Action
Target of Action
The primary target of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is tyrosinase , a key enzyme involved in the production of melanin . This compound has been identified as a competitive inhibitor of tyrosinase, suggesting it may have potential applications in the treatment of hyperpigmentation disorders .
Mode of Action
This compound interacts with its target, tyrosinase, by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This competitive inhibition results in a decrease in melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway, which is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in melanin production due to the inhibition of tyrosinase . This could potentially result in a lightening of skin pigmentation, making it a candidate for the treatment of hyperpigmentation disorders .
properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOAZRKFATJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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